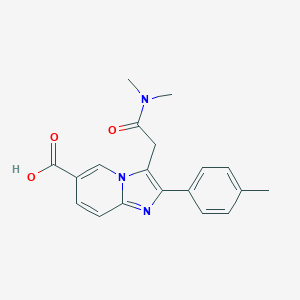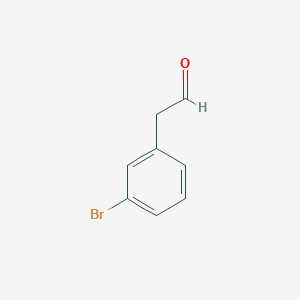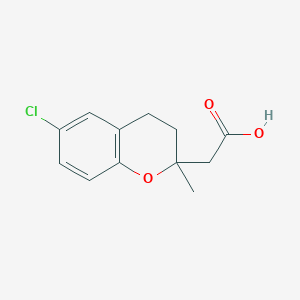
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
概要
説明
Synthesis Analysis
The synthesis of related dioxolane compounds often involves condensation reactions. For instance, a novel 1,3-dithiolane compound was synthesized through a condensation reaction involving 2-nitroethene-1,1-bis(thiolate) potassium and 2,3-dichloro-N,N-dimethylpropan-1-amine, highlighting a method that might be adaptable for synthesizing (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Zhai Zhi-we, 2014).
Molecular Structure Analysis
The crystal structure of related dioxolane compounds has been analyzed using X-ray diffractions, which can provide insights into the molecular structure of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. For example, the structure of a dioxolane compound with R configuration at C(2) and C(3) was determined, revealing that OH groups are positioned on one side of the dioxolane ring (M. Li, Y. Wang, R. Chen, 2001).
Chemical Reactions and Properties
The chemical properties of dioxolane derivatives include their reactivity in condensation and cycloaddition reactions. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the type of chemical reactions dioxolane derivatives might undergo (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Physical Properties Analysis
The physical properties of dioxolane derivatives, such as their solubility, crystalline structure, and phase behavior, are crucial for their application in material science. For example, the synthesis and characterization of random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate and 2,3-dihydroxypropyl methacrylate revealed insights into the solubility and crystalline behavior of such compounds (Samuel O. Kyeremateng, E. Amado, J. Kressler, 2007).
Chemical Properties Analysis
The chemical properties analysis includes the study of reactivity, stability, and interactions with other molecules. For instance, the synthesis and characterization of a 1,3-dioxolane compound showed its potential reactivity and interaction with other chemical entities, providing a basis for understanding the chemical behavior of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Dae-Kee Kim, J. Gam, K. Kim, 1994).
科学的研究の応用
- Chiral Auxiliary for Asymmetric Synthesis :
- The compound has been synthesized and evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in producing chiral molecules (Jung, Ho, & Kim, 2000).
- Building Block for Synthesis :
- It serves as an intermediate in the synthesis of optically active compounds. For instance, a method starting from (R)-epichlorohydrin and involving several steps including reaction with acetone, azidation, and reduction leads to the production of this compound. It's highlighted for its role in generating (S)-3-aminopropane-1,2-diol·HCl, indicating its significance in creating complex molecular structures (Bhavani et al., 2011).
- Structural and Conformational Analysis :
- The compound has been part of studies focusing on the synthesis, crystallization, and structural analysis. For example, a study detailed the synthesis and crystal structure of a dioxolane compound where 1H NMR and X-ray diffractions were used to confirm its structure and analyze its crystal form (Zhi-we, 2014).
- In another study, a novel dioxolane compound was synthesized, crystallized, and analyzed to understand its molecular configuration and intermolecular interactions, showcasing its potential in material science and structural chemistry (Li, Wang, & Chen, 2001).
- Applications in Catalysis :
- The compound has been used to derive new optically active C2-symmetric salen-type ligands. These ligands were utilized to obtain rhodium(I) complexes, which demonstrated their potential in asymmetric catalysis, specifically in the hydrogen-transfer hydrogenation of certain substrates (Nindakova et al., 2012).
Safety And Hazards
将来の方向性
Methenamine is a safe and effective option to prevent UTI in older adults with recurrent UTI, genitourinary surgical procedures, and potentially long-term catheterization . When selecting a treatment approach to preventing UTI in older adults with adequate renal function, clinicians may consider methenamine as a viable option .
特性
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
CAS RN |
103883-30-3 | |
| Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

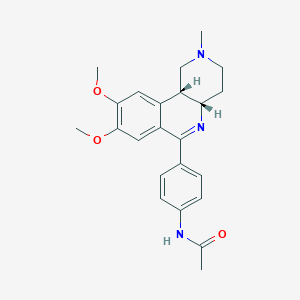
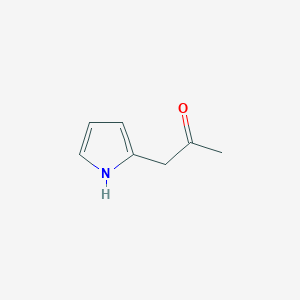
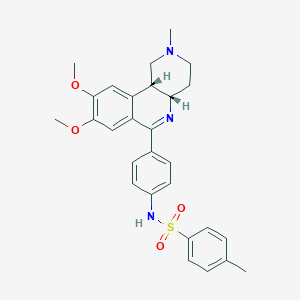
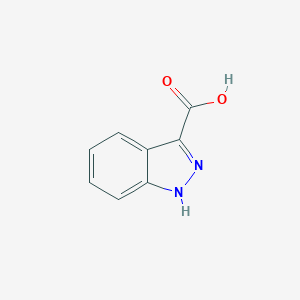
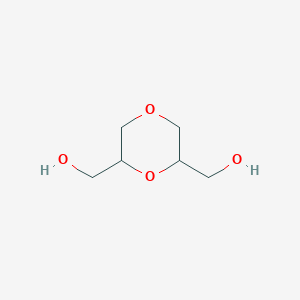
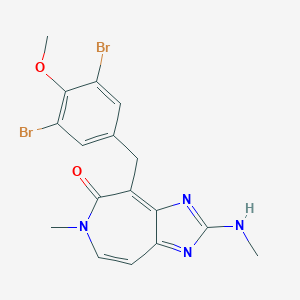
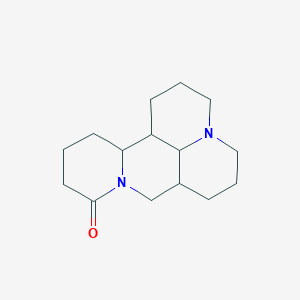
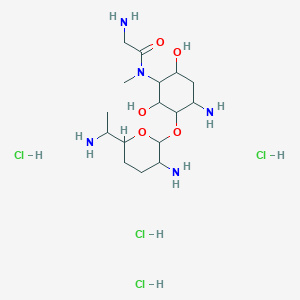
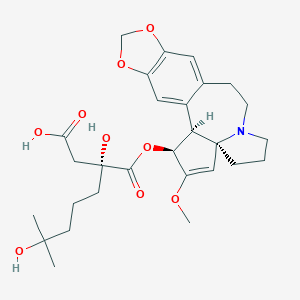
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
